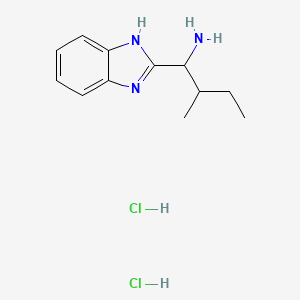

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride

描述

1-(1H-1,3-Benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride is a benzimidazole derivative characterized by a 2-methylbutan-1-amine substituent and a dihydrochloride salt. The benzimidazole core (C₇H₆N₂) provides a rigid aromatic heterocyclic structure, while the branched alkylamine chain enhances solubility via ionic interactions and hydrogen bonding . This compound is notable for its conformational dynamics, which influence reactivity and selectivity in synthetic pathways, particularly in medicinal chemistry and catalysis . Its molecular formula is inferred as C₁₂H₁₉Cl₂N₃ (benzimidazole + 2-methylbutan-1-amine + 2HCl), with a molecular weight of approximately 284.2 g/mol (based on analogous compounds in ).

生物活性

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride is a compound derived from the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have gained significant attention due to their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H19Cl2N3

- Molecular Weight : 276.21 g/mol

- CAS Number : 25810-67-7

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A comparative study highlighted that certain benzimidazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and ampicillin .

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle arrest and activation of caspases. A study focusing on related benzimidazole compounds reported their ability to inhibit tumor growth in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis.

- Interaction with Cellular Receptors : These compounds may bind to specific receptors on the cell surface, triggering signaling pathways that lead to cell death or growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzimidazole derivatives can induce oxidative stress in target cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives:

科学研究应用

Overview

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and materials science. Its unique structure contributes to its potential applications in drug development, antimicrobial treatments, and industrial processes.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent:

- Enzyme Inhibition : Studies indicate that it acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This suggests possible applications in treating neurodegenerative diseases like Alzheimer's disease.

- Antidepressant Effects : Preliminary research shows that derivatives of this compound exhibit antidepressant-like effects in animal models by modulating serotonin levels .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Neuroprotective Properties

The compound may offer neuroprotective effects:

- Oxidative Stress Reduction : Studies suggest that it can reduce neuronal apoptosis induced by oxidative stress, positioning it as a candidate for further exploration in neurodegenerative disease treatment protocols .

Industrial Applications

In addition to its medicinal uses, this compound is valuable in industrial applications:

Polymer Production

Due to its versatile chemical properties, it can be utilized as a building block in the synthesis of polymers and other complex organic molecules.

Dyes and Fragrances

The compound's unique structure allows for applications in the production of dyes and fragrances, leveraging its chemical reactivity .

Case Studies

Several studies have highlighted the potential of this compound:

Study on Antidepressant Effects

A peer-reviewed study demonstrated significant behavioral improvements in rodent models subjected to stress tests after administration of related benzodiazolyl derivatives. The proposed mechanism involved modulation of serotonin receptors, aligning with existing antidepressant therapies .

Investigation into Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against several pathogens. Results indicated a notable inhibition zone against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics .

Neuroprotective Research

Research revealed that the compound could significantly reduce neuronal apoptosis induced by oxidative stress agents. This finding positions it as a candidate for further exploration in neurodegenerative disease treatment protocols .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For the target compound, a plausible route includes:

Formation of the benzimidazole core : React 2-methylbutan-1-amine with o-phenylenediamine and a carbonyl source (e.g., acetic acid) under reflux in ethanol to form 1-(1H-benzodiazol-2-yl)-2-methylbutan-1-amine .

Salt formation : Treat the free base with concentrated hydrochloric acid in a solvent like dioxane or ethanol to obtain the dihydrochloride salt .

Optimization Tips :

- Reaction temperature : Maintain reflux (70–80°C) to ensure complete cyclization.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane) to isolate the product.

- Yield improvement : Employ a 1.2:1 molar ratio of amine to o-phenylenediamine to minimize side reactions.

Table 1: Synthetic Conditions for Benzimidazole Derivatives

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Cyclization | o-Phenylenediamine, 2-methylbutan-1-amine, acetic acid, reflux (ethanol) | 60–75% | |

| Salt Formation | HCl (dioxane), room temperature, 1 hour | 95–100% |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer :

- 1H NMR : Analyze aromatic protons (6.8–8.2 ppm, multiplet) from the benzimidazole ring and the methyl groups (1.0–1.5 ppm, singlet/doublet) on the butan-1-amine chain. The NH protons (if free) appear as broad signals at 2.5–3.5 ppm .

- 13C NMR : Confirm the benzimidazole carbons (110–150 ppm) and aliphatic carbons (20–50 ppm) .

- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H] at m/z corresponding to CHN·2HCl (calc. 278.2 g/mol) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions between the amine and chloride ions (if single crystals are obtained) .

Critical Note : Ensure the absence of unreacted starting materials (e.g., o-phenylenediamine) via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the potential anticancer activity of this compound, considering structural analogs with known mechanisms?

Methodological Answer :

- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare results to benzothiazole analogs, which induce apoptosis via caspase-3/7 activation .

- Mechanistic studies :

Table 2: Biological Activity Data for Structural Analogs

| Compound | Cell Line | IC (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Aminothiazole derivative | MCF-7 | 12.5 ± 1.2 | Apoptosis induction | |

| Benzimidazole-methanamine | HeLa | 8.3 ± 0.9 | Caspase activation |

Q. In cases where conflicting cytotoxicity data arise across different cell lines, what methodological factors should be scrutinized to resolve these discrepancies?

Methodological Answer :

- Compound purity : Verify via HPLC (>95%) to rule out impurities affecting activity .

- Assay conditions : Standardize incubation time (48–72 hours) and serum concentration (e.g., 10% FBS) to minimize variability .

- Cell line specificity : Check genetic profiles (e.g., p53 status) and metabolic activity (e.g., CYP450 expression) that may influence sensitivity .

- Data normalization : Use internal controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the anticancer efficacy of this compound?

Methodological Answer :

- Modify substituents : Synthesize analogs with varied alkyl chain lengths (e.g., 2-ethyl instead of 2-methyl) or halogen substitutions on the benzimidazole ring.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin .

- In vitro validation : Test analogs in parallel against a panel of cancer cell lines to identify potency trends .

Key Finding from Analogs : Bulky substituents on the amine chain enhance membrane permeability but may reduce solubility—balance via logP optimization .

Q. What are the best practices for designing in vivo pharmacokinetic and toxicity studies for this compound?

Methodological Answer :

- Animal models : Use BALB/c mice or Sprague-Dawley rats for bioavailability studies. Administer via intraperitoneal (10–20 mg/kg) or oral gavage.

- Analytical methods : Quantify plasma concentration via LC-MS/MS. Monitor metabolites (e.g., glucuronide conjugates) .

- Toxicity endpoints : Assess liver enzymes (ALT/AST), renal function (creatinine), and histopathology of major organs after 14-day exposure .

Critical Consideration : The dihydrochloride salt may improve aqueous solubility but could cause irritation at high doses—include saline controls .

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine Dihydrochloride

- Structure : Features a phenyl group directly attached to the benzimidazole-2-methanamine backbone (C₁₃H₁₅Cl₂N₃).

- Enhanced aromatic stacking interactions may improve binding to hydrophobic targets (e.g., enzymes or receptors) .

- Applications : Likely used in metal-catalyzed C–H functionalization due to its N,O-bidentate directing group (analogous to ).

1-(1H-1,3-Benzodiazol-2-yl)-3-methylbutan-1-amine Dihydrochloride

- Structure : Branched 3-methylbutan-1-amine chain (C₁₂H₁₉Cl₂N₃).

- Molecular weight: 284.2 g/mol (similar to the target compound) .

- Applications : Comparable solubility and ionic interaction profiles suggest overlapping uses in pharmaceutical intermediates .

1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine Dihydrochloride

- Structure : Substituted with a phenylethan-1-amine group (C₁₅H₁₇Cl₂N₃).

- Key Differences :

- Applications: Potential use in drug delivery systems requiring prolonged hydrophobic interactions .

1-[4-(1,3-Dioxaindan-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine Dihydrochloride

- Structure : Replaces benzimidazole with an imidazole ring fused to a 1,3-dioxaindan moiety (C₁₅H₂₁Cl₂N₃O₂).

- Molecular weight: 358.25 g/mol, higher than the target compound .

- Applications : Suitable for applications requiring enhanced polarity, such as aqueous-phase catalysis .

(1R)-1-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine Dihydrochloride

- Structure : Simplified chiral derivative with an ethan-1-amine chain (C₉H₁₂Cl₂N₃).

- Key Differences :

- Applications : Likely used in chiral drug development due to high purity (97%) and stereochemical control .

Comparative Data Table

Research Findings and Trends

- Solubility : Alkylamine-substituted benzimidazoles (e.g., target compound) exhibit superior aqueous solubility compared to aromatic derivatives due to ionic interactions from the dihydrochloride salt .

- Steric Effects : Branched alkyl chains (e.g., 2-methyl vs. 3-methyl) modulate conformational flexibility, impacting reactivity in catalytic processes .

- Chirality : Enantiopure derivatives like the (1R)-configured compound highlight the growing emphasis on stereochemical precision in drug design .

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.2ClH/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12;;/h4-8,11H,3,13H2,1-2H3,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYFVLXALVSJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。